Cas no 6931-56-2 (1-Palmitoyl-2-arachidonyl-phosphatidylcholine)

1-Palmitoyl-2-arachidonyl-phosphatidylcholine structure
6931-56-2 structure
Nome do Produto:1-Palmitoyl-2-arachidonyl-phosphatidylcholine
N.o CAS:6931-56-2
MF:C44H80NO8P
MW:782.08167552948
CID:973432
PubChem ID:10747814

1-Palmitoyl-2-arachidonyl-phosphatidylcholine Propriedades químicas e físicas

Nomes e Identificadores

    • 1-O-hexadecyl-2-arachidonyl-sn-glycero-3-phosphocholine
    • [3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • 1-Palmitoyl-2-arachidonyl-gpc
    • 1-Palmitoyl-2-arachidonyl-phosphatidylcholine
    • PC(16:0/20:4)
    • PC 16:0/24:4(5Z,8Z,11Z,14Z)
    • Phosphatidylcholine(16:0/20:4)
    • GPCho(16:0/20:4w6)
    • GPCho(16:0/20:4omega6)
    • BP-29915
    • GPCho(16:0/20:4)
    • Phosphatidylcholine(16:0/20:4omega6)
    • GPCho(16:0/20:4n6)
    • DTXSID201255137
    • Phosphatidylcholine(16:0/20:4n6)
    • PC(16:0/20:4(5Z,8Z,11Z,14Z))
    • PC(16:0/20:4omega6)
    • PC(16:0/20:4n6)
    • GPC(16:0/20:4)
    • PC(16:0/20:4w6)
    • GPCho(16:0/5Z,8Z,11Z,14Z-20:4)
    • 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
    • SCHEMBL236438
    • PD085503
    • CHEBI:73003
    • (2R)-3-(hexadecanoyloxy)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 1-palmitoyl-2-arachidonoyl-GPC
    • 1-Palmitoyl-2-arachidoyllecithin
    • Phosphatidylcholine(16:0/20:4w6)
    • (2-{[(2R)-3-(hexadecanoyloxy)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]propyl phosphonato]oxy}ethyl)trimethylazanium
    • PAPC
    • Q27105003
    • 1-palmitoyl-2-arachidonoyl-GPC (16:0/20:4)
    • [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • 1-Palmitoyl-2-arachidonoylphosphatidylcholine
    • 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine
    • Inchi: 1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29-
    • Chave InChI: IIZPXYDJLKNOIY-QESOLOLUSA-N
    • SMILES: P(=O)([O-])(OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)OCC[N+](C)(C)C

Propriedades Computadas

  • Massa Exacta: 781.56215551g/mol
  • Massa monoisotópica: 781.56215551g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 54
  • Contagem de Ligações Rotativas: 40
  • Complexidade: 1060
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 4
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 12.6
  • Superfície polar topológica: 111
Fornecedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica